molecular formula C9H9NO4 B1596444 1-(2-Nitrophenoxy)acetone CAS No. 5330-66-5

1-(2-Nitrophenoxy)acetone

Cat. No.: B1596444
CAS No.: 5330-66-5
M. Wt: 195.17 g/mol
InChI Key: PYVMIAYOZLGBQM-UHFFFAOYSA-N
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Description

Significance and Context within Contemporary Organic Chemistry

1-(2-Nitrophenoxy)acetone is a chemical compound that serves as a notable subject of study within organic chemistry. Its structure, which combines an acetone (B3395972) moiety with a 2-nitrophenoxy group, makes it a valuable reagent and building block in various synthetic applications. lookchem.comcymitquimica.com The presence of both an organic ketone component and an inorganic nitro group imparts unique reactivity to the molecule. lookchem.com The nitrophenyl moiety, in particular, is known to enhance the reactivity of a compound, making it useful for creating chemical intermediates. solubilityofthings.com

The significance of this compound is underscored by its utility in the synthesis of more complex molecules. It is considered a valuable compound in synthetic organic chemistry due to its distinct structural features and reactivity. cymitquimica.com Research has demonstrated that the broader class of aryloxyketones, to which this compound belongs, can be synthesized under environmentally benign conditions, highlighting a move towards greener chemistry. lookchem.com Furthermore, related nitrophenoxy compounds have found applications as intermediates in the manufacturing of pigments and fungicides, indicating the industrial relevance of this chemical class. google.com The study of compounds like this compound provides insight into the electronic effects within aromatic ether compounds, specifically the interplay between electron-withdrawing nitro groups and the ether linkage, which dictates reactivity patterns in important chemical transformations.

Historical Trajectories and Precedents in Nitrophenoxy Compound Investigations

The investigation of nitrophenoxy compounds has a long history, with foundational research setting the stage for the synthesis and study of molecules like this compound. The synthesis of related aromatic ethers, such as 1,2-bis-(2-nitrophenoxy)-ethane, was documented in chemical literature as early as the late 19th and early 20th centuries, with notable papers published in 1880 and 1935. google.com These early methods involved the reaction of sodium or potassium 2-nitrophenolate (B253475) with halogenated alkanes like 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. google.com

Broader investigations into phenoxenium ion chemistry in the late 20th century, particularly the work of Abramovitch and colleagues in 1981, established a critical understanding of the generation and reactivity of aryloxenium ions. This research provided a mechanistic foundation for understanding how compounds containing a phenoxy linkage behave. Additionally, early industrial applications, such as patent literature from the 1940s concerning 3-nitro-4-amino anisol, demonstrated the practical importance of nitro-substituted aromatic ethers and set precedents for the development of more complex systems. The use of nitro-containing heterocyclic compounds for treating infections also dates back to the early 20th century, further establishing the long-standing interest in the broader category of nitroaromatics. researchgate.net

Chemical and Physical Properties of this compound

The following tables summarize key physical and chemical properties of this compound.

Physical Properties
PropertyValueSource
AppearanceSolid sigmaaldrich.comfluorochem.co.uk
Melting Point69°C lookchem.com
Density1.255 g/cm³ lookchem.com
Flash Point159.8°C lookchem.com
Vapor Pressure0.000148 mmHg at 25°C lookchem.com
Molecular Identifiers and Formula
IdentifierValueSource
Molecular FormulaC₉H₉NO₄ sigmaaldrich.com
Molecular Weight195.17 g/mol sigmaaldrich.com
CAS Number5330-66-5 sigmaaldrich.com
SMILES StringO=C(C)COC1=CC=CC=C1N+=O sigmaaldrich.com
InChI1S/C9H9NO4/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3 sigmaaldrich.com
InChI KeyPYVMIAYOZLGBQM-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-nitrophenoxy)propan-2-one
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InChI

InChI=1S/C9H9NO4/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVMIAYOZLGBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063783
Record name 2-Propanone, 1-(2-nitrophenoxy)-
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Molecular Weight

195.17 g/mol
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CAS No.

5330-66-5
Record name 1-(2-Nitrophenoxy)-2-propanone
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Record name 2-Propanone, 1-(2-nitrophenoxy)-
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Record name 2-Propanone, 1-(2-nitrophenoxy)-
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Record name 1-(2-nitro-phenoxy)-propan-2-one
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Chemical Reactivity and Mechanistic Investigations of 1 2 Nitrophenoxy Acetone

Intramolecular Rearrangement Dynamics

The Smiles rearrangement is a form of intramolecular nucleophilic aromatic substitution (SNAr) reaction. scispace.com In the context of 1-(2-nitrophenoxy)acetone, this rearrangement would involve the nucleophilic attack of the enolate, formed from the deprotonation of the α-carbon of the acetone (B3395972) moiety, onto the aromatic ring. The mechanism is believed to proceed through an anionic spiro complex known as a Meisenheimer intermediate. scispace.commanchester.ac.uk The stability and subsequent collapse of this intermediate determine the rate of the rearrangement. manchester.ac.uk

Studies on analogous compounds, such as β-(nitrophenoxy)ethylamines, reveal that the regioselectivity and feasibility of both thermal and photochemical Smiles rearrangements are influenced by the substitution pattern on the aromatic ring. researchgate.net For the rearrangement to proceed, the aromatic ring must be sufficiently electron-deficient, a condition met by the presence of the nitro group in the ortho position of this compound.

The kinetics of the Smiles rearrangement are often base-dependent. Research on similar structures, like N-[2-(p-nitrophenoxy)ethyl]ethylenediamine, has shown that at certain pH ranges, the reaction rate can become insensitive to the concentration of the external base. rsc.org This phenomenon is attributed to the dominant catalytic effect of a neighboring functional group, which in the case of this compound would be the carbonyl oxygen, in promoting the rate-determining deprotonation of the Meisenheimer intermediate. rsc.org

Reduction and Oxidation Pathways

The presence of two distinct reducible functional groups, the aromatic nitro group and the ketone carbonyl group, makes the reduction of this compound a subject of chemoselectivity.

The reduction of an aromatic nitro group to a primary amine is a common and important transformation in organic synthesis. jsynthchem.commasterorganicchemistry.com A variety of reagents and conditions can be employed to achieve this conversion, with the choice often depending on the presence of other sensitive functional groups. researchgate.netresearchgate.net For a substrate like this compound, which contains a ketone, selecting a mild reducing agent that does not affect the carbonyl group is crucial.

Several methods are available for the selective reduction of the nitro group. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a widely used method. masterorganicchemistry.comwikipedia.org Another common approach involves the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comwikipedia.org However, given the potential for acid-catalyzed reactions at the ketone, neutral or basic conditions are often preferred.

Reagents like sodium dithionite (B78146) are known to be specific for the reduction of nitro groups in the presence of ketones. researchgate.net Similarly, stannous chloride (SnCl2) in a non-acidic medium has been shown to be a selective reducing agent for aromatic nitro compounds. researchgate.net The use of sodium sulfide (B99878) (Na2S) or its hydrate (B1144303) can also achieve this selective transformation. researchgate.netwikipedia.org

Table 1: Reagents for Selective Reduction of the Nitro Group in Nitroaromatic Ketones
Reagent/SystemConditionsProductReference
H₂/Pd-CVaries (e.g., Ethanol, room temp.)Amine masterorganicchemistry.com
Fe/HClAcidic, often heatedAmine masterorganicchemistry.com
SnCl₂·2H₂OEtOAc, 50°CAmine researchgate.net
Sodium Dithionite (Na₂S₂O₄)Aqueous/Organic mixtureAmine researchgate.net
Na₂S·9H₂ODMF, 60°CAmine researchgate.net
NaBH₄ / Ni(PPh₃)₄EthanolAmine jsynthchem.com

While the nitro group is often the more readily reduced functionality, conditions can be chosen to selectively target the carbonyl center of this compound, converting it to a secondary alcohol. This transformation is a key step in the synthesis of various polyfunctional molecules. tandfonline.com

A significant challenge is to reduce the ketone without affecting the nitro group. echemi.com Standard hydride reagents may not be sufficiently selective. However, specialized reducing systems have been developed for this purpose. For instance, a complex reducing agent modified with trimethylchlorosilane (Me₃SiCl), known as ZnCRASi, has been shown to selectively reduce the carbonyl group of aromatic nitroketones to the corresponding nitroalcohols in excellent yields. tandfonline.com This system tolerates the nitro group as well as other functionalities like halides and carbon-carbon double bonds. tandfonline.com

Another effective reagent for this chemoselective reduction is thiourea (B124793) dioxide (TUDO), also known as formamidinesulfinic acid. umich.edu In an aqueous alkali-ethanolic system at elevated temperatures, TUDO can reduce aromatic nitroketones to their corresponding nitroalcohols in good to high yields. umich.eduresearchgate.net This method is considered convenient, highly chemoselective, and utilizes an inexpensive and environmentally benign reagent. umich.edu

Table 2: Reagents for Selective Reduction of the Carbonyl Group in this compound
Reagent/SystemConditionsProductReference
ZnCRASi (Me₃SiCl modified)THF1-(2-Nitrophenoxy)propan-2-ol tandfonline.com
Thiourea Dioxide (TUDO)NaOH, Ethanol, 90°C1-(2-Nitrophenoxy)propan-2-ol umich.edu

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. illinois.edumagritek.com The acetone moiety in this compound possesses acidic α-protons on the methyl group, which can be abstracted by a base to form a nucleophilic enolate. magritek.comvanderbilt.edu This enolate can then participate in aldol (B89426) and related condensation reactions with various electrophiles, most commonly aldehydes and ketones. magritek.com

The base-catalyzed aldol condensation involves the nucleophilic addition of the enolate of this compound to the carbonyl carbon of another molecule, such as an aldehyde. magritek.comyoutube.com This initially forms a β-hydroxy ketone (an aldol addition product). vanderbilt.edu Under the reaction conditions, this intermediate can readily undergo dehydration via an E1cB elimination mechanism to yield a more stable α,β-unsaturated carbonyl compound, the aldol condensation product. magritek.com

A relevant example is the aldol condensation between acetone and 4-nitrobenzaldehyde. rsc.org In this reaction, the acetone enolate attacks the aldehyde to first form 4-hydroxy-4-(4-nitrophenyl)butan-2-one, which can then dehydrate to 4-(4-nitrophenyl)but-3-en-2-one. rsc.org By analogy, reacting this compound with an aldehyde (R-CHO) would be expected to produce a β-hydroxy ketone, which could then dehydrate to form an α,β-unsaturated ketone.

Table 3: Expected Products from Aldol Reaction of this compound
ReactantConditionsInitial Product (Aldol Addition)Final Product (Aldol Condensation)Reference
Aldehyde (R-CHO)Base (e.g., NaOH, KOH)4-hydroxy-4-R-1-(2-nitrophenoxy)butan-2-one4-R-1-(2-nitrophenoxy)but-3-en-2-one magritek.comvanderbilt.edu
Ketone (R-CO-R')Base (e.g., NaOH, KOH)4-hydroxy-4,4-di-R-1-(2-nitrophenoxy)butan-2-one4,4-di-R-1-(2-nitrophenoxy)but-3-en-2-one magritek.comyoutube.com

Electrophilic and Nucleophilic Substitutions on the Aryl Ring

The reactivity of the aryl ring in this compound towards substitution reactions is governed by the competing electronic effects of its two substituents: the ether-linked acetonyl group (-OCH₂COCH₃) and the nitro group (-NO₂).

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is strongly deactivated towards electrophilic attack. masterorganicchemistry.com This is due to the potent electron-withdrawing nature of the nitro group, which significantly reduces the electron density of the benzene (B151609) ring through both inductive and resonance effects. While the ether oxygen atom possesses a lone pair that can donate electron density to the ring (an activating effect), this is largely overshadowed by the deactivating effect of the nitro group.

In a typical electrophilic aromatic substitution reaction, the attacking species is an electron-deficient electrophile (E⁺). masterorganicchemistry.comlibretexts.org The reaction proceeds via a high-energy cationic intermediate known as a sigma complex or arenium ion, and the disruption of aromaticity makes this the rate-determining step. masterorganicchemistry.comlibretexts.org

Directing Effects: The substituents on the ring dictate the position of any potential substitution.

The nitro group is a strong meta-director.

The ether group is an ortho, para-director.

Given that the two substituents are ortho to each other, their directing effects point to different carbons on the ring. However, the overwhelming deactivation by the nitro group means that forcing conditions (e.g., high temperatures, strong acid catalysts) would be required to achieve any electrophilic substitution, and a mixture of products would likely result. The ring is generally considered unreactive to common EAS reactions like Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the aryl ring is highly activated for nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing group, such as the nitro group, is a prerequisite for this type of reaction. chemistrysteps.com The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the ring. chemistrysteps.com

For an SNAr reaction to proceed, a good leaving group (typically a halide) must be present on the ring, positioned ortho or para to the electron-withdrawing group. chemistrysteps.com In this compound, there is no such leaving group. Therefore, the molecule itself is not a direct substrate for SNAr. However, if a halogen were introduced onto the ring (e.g., at position 4 or 6), it would be highly susceptible to displacement by nucleophiles.

Catalytic Activation and Transformation Mechanisms

Catalytic methods provide powerful tools for the selective transformation of this compound, targeting its various functional groups under milder conditions than classical stoichiometric reactions.

Transition metals, particularly palladium, are versatile catalysts for a range of transformations that can be applied to this compound. mdpi.com The most significant of these is the reduction of the nitro group.

The catalytic reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this reaction, typically using hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) as the hydrogen source. This reaction is central to the synthesis of anilines, which are valuable precursors for dyes, pharmaceuticals, and polymers.

The general mechanism for the palladium-catalyzed hydrogenation of a nitro group involves the adsorption of the nitro compound and the hydrogen source onto the palladium surface. A series of stepwise reductions occurs, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product, 2-aminophenoxyacetone.

Below is a table summarizing typical conditions for this transformation, based on analogous reactions with substituted nitroarenes.

CatalystHydrogen SourceSolventTemperatureTypical Yield
5-10% Pd/CH₂ (1-5 atm)Methanol or Ethanol25-50 °C>95%
10% Pd/CAmmonium Formate (HCOONH₄)Methanol25-60 °C90-99%
Raney NickelH₂ (50-100 psi)Ethanol50-100 °C>90%
PtO₂ (Adams' catalyst)H₂ (1-3 atm)Ethyl Acetate25 °C>95%

Other potential palladium-catalyzed reactions, such as cross-coupling (e.g., Suzuki, Heck), would require prior functionalization of the aromatic ring with a halide or triflate to serve as the electrophilic partner. researchgate.netrsc.org

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For this compound, the most likely site for organocatalytic transformation is the acetone moiety. The α-protons of the ketone are acidic and can be deprotonated to form an enolate or enamine intermediate. Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol or Mannich reactions at this position, allowing for the stereocontrolled formation of new carbon-carbon or carbon-nitrogen bonds.

Biocatalysis: Biocatalysis employs enzymes to perform highly selective and efficient chemical transformations under mild, environmentally friendly conditions. researchgate.netnih.gov Several classes of enzymes could be used to derivatize this compound.

Oxidoreductases: This broad class of enzymes could target either the nitro group or the ketone.

Nitroreductases: These enzymes can reduce aromatic nitro groups to amines, offering a green alternative to heavy metal catalysts. They often use nicotinamide (B372718) cofactors like NADH or NADPH as the reducing equivalents. uni-greifswald.de

Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs): These enzymes can reduce the ketone functionality to a secondary alcohol in a highly stereoselective manner, producing a single enantiomer of the corresponding chiral alcohol, 1-(2-nitrophenoxy)propan-2-ol. This is a powerful method for accessing enantiopure building blocks. uni-greifswald.de

Hydrolases: Enzymes such as lipases and esterases, while typically acting on esters and amides, can sometimes exhibit promiscuous activity towards other functional groups. rsc.org Certain hydrolases might be capable of cleaving the ether bond, although this is a less common biocatalytic reaction. researchgate.net

The table below outlines potential biocatalytic derivatizations of this compound.

Enzyme ClassTarget Functional GroupTransformationPotential Product
NitroreductaseNitro (-NO₂)Reduction1-(2-Aminophenoxy)acetone
Ketoreductase (KRED)Ketone (-C=O)Asymmetric Reduction(R)- or (S)-1-(2-Nitrophenoxy)propan-2-ol
Etherase / HydrolaseEther (-O-)Hydrolysis / Cleavage2-Nitrophenol (B165410) and Acetone

Advanced Spectroscopic and Crystallographic Elucidation of 1 2 Nitrophenoxy Acetone

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. High-resolution ¹H and ¹³C NMR are instrumental in mapping the proton and carbon environments within 1-(2-nitrophenoxy)acetone, while multi-dimensional techniques can confirm the connectivity of the molecular structure.

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. For this compound, the spectrum is anticipated to show distinct signals for the aromatic protons of the 2-nitrophenoxy group and the aliphatic protons of the acetone (B3395972) moiety.

The aromatic region is expected to exhibit a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group (NO₂) and the ether linkage (-O-CH₂-) significantly influences the chemical shifts of these protons, causing them to resonate in the downfield region, typically between δ 7.0 and 8.2 ppm.

Based on the spectrum of the closely related compound, 2-nitrophenyl acetate, which shows aromatic signals at δ 8.12 (d), 7.66 (t), 7.61 (t), and 7.4 (d) ppm, a similar pattern is expected for this compound. rsc.org

The aliphatic portion of the molecule would give rise to two singlets:

A singlet corresponding to the two methylene protons (-O-CH₂ -C=O), deshielded by the adjacent oxygen and carbonyl group. This signal is predicted to appear around δ 4.8-5.0 ppm.

A singlet for the three methyl protons (-C(=O)-CH₃ ), which would appear further upfield, typically around δ 2.2-2.4 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (C₆H₄)7.0 - 8.2Multiplet
Methylene Protons (-CH₂-)4.8 - 5.0Singlet
Methyl Protons (-CH₃)2.2 - 2.4Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The predicted chemical shifts are influenced by the hybridization and electronic environment of each carbon.

The spectrum of 2-nitrophenyl acetate shows aromatic carbons at δ 168.71, 144.13, 137.57, 126.66, 120.24, and 119.97 ppm. rsc.org A similar range is expected for the aromatic carbons in this compound. The carbon atoms of the aliphatic side chain are predicted as follows:

The carbonyl carbon (C =O) is expected to have the most downfield shift among all carbons, typically appearing in the range of δ 200-210 ppm for ketones. thermofisher.com

The methylene carbon (-O-C H₂-C=O) will be significantly deshielded by the adjacent ether oxygen, with a predicted shift around δ 70-75 ppm.

The methyl carbon (-C H₃) will be the most upfield signal, expected in the range of δ 25-30 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)200 - 210
Aromatic Carbons (C-O, C-NO₂)140 - 155
Aromatic Carbons (C-H)115 - 135
Methylene Carbon (-CH₂-)70 - 75
Methyl Carbon (-CH₃)25 - 30

To unambiguously assign the proton and carbon signals and confirm the molecular structure, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between scalar-coupled protons. For this compound, correlations would be observed among the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring. No cross-peaks would be expected for the methylene and methyl singlets, confirming their isolation from other proton environments.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively link the predicted proton signals to their corresponding carbon signals. For instance, the proton signal at δ ~4.9 ppm would correlate with the carbon signal at δ ~73 ppm, confirming the -CH₂- group, and the proton signal at δ ~2.3 ppm would correlate with the carbon signal at δ ~28 ppm, confirming the -CH₃ group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups. The most prominent peaks would confirm the presence of the nitro group, the aromatic ring, the ether linkage, and the carbonyl group.

N-O Stretching: The nitro group (NO₂) will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the ketone is expected in the region of 1715-1730 cm⁻¹. The spectrum for acetone itself shows a strong C=O absorption at 1715 cm⁻¹. spectrabase.com

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₂) will produce characteristic C-O stretching bands. An asymmetric stretch is expected around 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹.

Aromatic C=C and C-H Stretching: The presence of the benzene ring will be indicated by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3050 - 3150Medium
Aliphatic C-HStretching2850 - 3000Medium
C=O (Ketone)Stretching1715 - 1730Strong, Sharp
Aromatic C=CStretching1450 - 1600Medium-Strong
N-O (Nitro)Asymmetric Stretching1520 - 1560Strong
N-O (Nitro)Symmetric Stretching1345 - 1385Strong
C-O (Aryl Ether)Asymmetric Stretching1200 - 1275Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₉NO₄), the molecular weight is 195.17 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 195.

The fragmentation pattern offers clues to the molecule's structure. Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for ketones. This would result in the loss of a methyl radical (•CH₃) to form an ion at m/z 180, or more favorably, the formation of the highly stable acylium ion (CH₃CO⁺ ) at m/z 43 , which is often the base peak for molecules containing this moiety.

Loss of the Acetonyl Group: Cleavage of the ether C-O bond could lead to the loss of the acetonyl radical (•CH₂COCH₃), resulting in a fragment corresponding to the 2-nitrophenoxy cation at m/z 139.

McLafferty Rearrangement is not possible for this molecule as it lacks a gamma-hydrogen on the ether side of the carbonyl group.

m/zPredicted Fragment IonFragmentation Pathway
195[C₉H₉NO₄]⁺Molecular Ion (M⁺)
139[C₆H₄NO₃]⁺Loss of •CH₂COCH₃
43[C₂H₃O]⁺Alpha-cleavage (Acylium ion)

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule. bruker.comanton-paar.com This powerful analytical technique provides detailed information about the atomic arrangement within a crystal lattice, allowing for the precise determination of its structure. anton-paar.com The process involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. anton-paar.com

Supramolecular Architectures and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal, known as the supramolecular architecture, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the crystal packing and ultimately the physical properties of the material.

For this compound, several types of intermolecular interactions would be anticipated. The presence of the nitro group and the acetone carbonyl group provides sites for potential hydrogen bonding with neighboring molecules, should hydrogen bond donors be present in the crystal structure (for instance, from co-crystallized solvent molecules).

Furthermore, the aromatic nitrophenyl ring is capable of participating in π-stacking interactions. rsc.orgrsc.orgnih.govnih.gov These interactions involve the face-to-face or offset stacking of aromatic rings and are a significant force in the organization of molecules in the solid state. researchgate.net The strength of these π-π stacking interactions can be influenced by the presence of other interactions, such as hydrogen bonding. rsc.orgrsc.org

Microcrystal Electron Diffraction for Nanocrystalline Materials

In cases where growing single crystals of sufficient size for conventional X-ray diffraction is challenging, microcrystal electron diffraction (MicroED) has emerged as a powerful alternative. nih.govnih.govrsc.orgresearchgate.net This cryo-electron microscopy technique can determine high-resolution crystal structures from nanocrystalline materials that are billions of times smaller than those required for X-ray crystallography. nih.gov

The MicroED method involves collecting electron diffraction data from a continuous rotation of a nanocrystal in a transmission electron microscope. nih.gov The resulting data can be processed using standard crystallographic software to solve and refine the crystal structure. nih.gov While no MicroED studies have been reported specifically for this compound, this technique would be a viable approach to determine its solid-state structure should it prove difficult to obtain suitable single crystals for SC-XRD. This method has been successfully applied to a wide range of small organic molecules, natural products, and pharmaceuticals. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of 1 2 Nitrophenoxy Acetone

Quantum Chemical Calculations (e.g., DFT, Ab initio)

There is a notable absence of published studies employing quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations to investigate 1-(2-nitrophenoxy)acetone. Such studies would be invaluable for understanding its fundamental molecular characteristics.

Geometry Optimization and Conformational Landscape Analysis

Currently, there are no available data on the optimized molecular geometry or the conformational landscape of this compound. A thorough computational analysis would be required to identify the most stable conformers, determine their relative energies, and characterize the transition states between them. This information is crucial for understanding the molecule's three-dimensional structure and its potential interactions.

Electronic Structure, Frontier Molecular Orbitals (FMO), and Reactivity Indices

The electronic properties of this compound remain uncharacterized in the scientific literature. A computational investigation would be necessary to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). From these, important reactivity indices, including electronegativity, chemical hardness, and electrophilicity indexes, could be calculated. This would provide theoretical insights into the molecule's reactivity and potential reaction mechanisms.

Vibrational and Electronic Spectral Simulations and Assignments

No simulated vibrational (infrared and Raman) or electronic (UV-Vis) spectra for this compound have been reported. Quantum chemical calculations are essential for predicting these spectra and for making accurate assignments of the vibrational modes and electronic transitions. Such theoretical data would be instrumental in interpreting experimental spectroscopic results.

Molecular Dynamics and Simulation Methodologies

The dynamic behavior of this compound at the atomic level is another area that awaits investigation.

Investigation of Dynamic Behavior and Solvent Effects

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would be a powerful tool to explore its structural fluctuations, intermolecular interactions, and behavior in different solvent environments. Understanding solvent effects is critical for predicting its behavior in various chemical processes.

Mechanistic Pathways and Transition State Analysis

The potential chemical reactions and mechanistic pathways involving this compound have not been explored through computational methods. Detailed theoretical studies are needed to map out reaction coordinates, identify transition states, and calculate activation energies for its potential transformations. This would provide a deeper understanding of its chemical reactivity and the formation of possible products.

Computational Elucidation of Reaction Mechanisms and Energy Barriers

There is no available research data detailing the computational elucidation of reaction mechanisms or the calculation of energy barriers for reactions involving this compound. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to map potential energy surfaces, identify transition states, and calculate activation energies for various potential reaction pathways.

Kinetic Isotope Effect (KIE) Predictions and Experimental Validation

No studies predicting or experimentally validating the Kinetic Isotope Effect (KIE) for reactions involving this compound have been found. KIE studies are instrumental in understanding the rate-determining steps of a reaction and the nature of the transition state by examining the effect of isotopic substitution on reaction rates.

Applications and Emerging Research Frontiers for 1 2 Nitrophenoxy Acetone

Strategic Utility in Complex Molecule Synthesis

The molecular architecture of 1-(2-Nitrophenoxy)acetone makes it a versatile starting material for constructing more complex chemical structures, particularly heterocyclic compounds that form the backbone of many bioactive molecules.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound possesses the ideal functionalities to serve as a key intermediate. The presence of an ortho-nitro group adjacent to a ketone offers a classic pathway for constructing fused heterocyclic systems. A common synthetic strategy involves the reduction of the nitro group to an amine, which can then undergo an intramolecular condensation reaction with the neighboring ketone to form a new ring system.

This approach is particularly relevant for the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of pharmaceutical applications. The synthesis can be initiated by the reduction of the nitro group in this compound to form an ortho-amino intermediate, which can then cyclize with the ketone functionality.

Furthermore, the reaction of ortho-nitro compounds with specific reagents can yield other important heterocyclic cores. For instance, primary nitroalkanes are known to react with benzofuroxan (B160326) to produce 1-hydroxybenzimidazole (B8796915) 3-oxides. The structural elements of this compound suggest its potential to participate in similar transformations, leading to the formation of complex benzimidazole (B57391) derivatives, which are prevalent scaffolds in drug discovery.

Table 1: Potential Pharmaceutical Intermediates from this compound

Precursor Compound Key Transformation Resulting Heterocyclic Core Significance
This compound Reductive Cyclization Quinoxaline Core structure in various therapeutic agents.
This compound Reaction with Benzofuroxan Precursors Benzimidazole N-oxide Important scaffold in medicinal chemistry.

The development of novel fungicides and herbicides is critical for modern agriculture. Many effective agrochemicals are complex heterocyclic molecules, and the search for new, efficient synthetic precursors is ongoing. The nitrophenoxy moiety, a key feature of this compound, is present in certain classes of fungicidal compounds.

Research has demonstrated the antifungal activity of 1,2,4-triazole (B32235) derivatives containing a phenoxy pyridine (B92270) moiety. For example, the compound (Z)-1-(6-(4-nitrophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime has been synthesized and shown to have fungicidal properties. This highlights the utility of the nitrophenoxy group as a valuable pharmacophore in the design of new agrochemicals. The structure of this compound provides a foundational scaffold that could be chemically modified to produce a variety of complex triazoles, nicotinamides, and other heterocycles with potential fungicidal or herbicidal activity. The development of new succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides, often involves novel heterocyclic carboxamide skeletons, for which versatile building blocks are required.

Innovations in Materials Science and Engineering

The unique electronic and structural properties of the nitrophenyl group lend themselves to applications in the development of advanced organic materials.

While direct applications of this compound in materials science are an emerging area, the properties of structurally related compounds provide strong indications of its potential. The compound 2-Nitrophenyl octyl ether (NPOE), which shares the core 2-nitrophenyl ether structure, is extensively used as a plasticizer in the fabrication of polymer inclusion membranes (PIMs). These membranes are functional materials designed for selective ion transport. NPOE enhances the flexibility of the polymer matrix and provides a suitable solvent-like environment to facilitate the transport of carrier-ion complexes across the membrane. The structural similarity suggests that this compound could be investigated for similar plasticizing or phase-mediating roles in polymer-based functional materials.

Additionally, the 2-nitrophenyl moiety is a well-established photolabile protecting group, often referred to as a "caging group," in organic synthesis and chemical biology. These groups can be cleaved by irradiation with light, allowing for the controlled release of a protected molecule. The 2-nitrophenyl group in this compound could potentially be exploited in the design of photoresponsive materials, such as polymers that change their properties or release active agents upon exposure to UV light.

Table 2: Potential Applications in Materials Science

Potential Application Relevant Structural Feature Mechanism / Function
Polymer Plasticizer 2-Nitrophenoxy Group Enhances flexibility and facilitates transport within a polymer matrix, similar to NPOE.
Photoresponsive Materials 2-Nitrophenyl Group Acts as a photolabile unit, enabling light-induced cleavage and release of molecules.

Advanced Catalysis and Supramolecular Chemistry

The field of coordination chemistry relies on the design of ligands that can bind to metal ions, forming complexes with specific catalytic or structural properties. Supramolecular chemistry involves the assembly of molecules through non-covalent interactions.

The structure of this compound contains multiple potential coordination sites for metal ions. The ketone's carbonyl oxygen and the ether oxygen are positioned in a manner that could allow for chelation, forming a stable five-membered ring with a metal center. This β-keto ether arrangement is a known motif in coordination chemistry. Such molecules can act as bidentate ligands, binding to a single metal ion through two donor atoms.

The formation of metal complexes depends on the nature of the metal ion and the reaction conditions. Furthermore, the nitro group itself offers possibilities. While not a strong coordinating group, its oxygen atoms can participate in weaker interactions. More significantly, the chemical reduction of the nitro group to an amine or a nitroso group would generate a new, powerful tridentate ligand capable of forming highly stable complexes with a range of transition metals. The resulting metal complexes could be explored for applications in catalysis or as building blocks for larger metallo-supramolecular assemblies.

Molecular Recognition in Host-Guest Systems (e.g., Nanoreactors, Polymer Inclusion Membranes)

Molecular recognition is a fundamental process where molecules selectively bind to one another, forming specific, stable complexes. This principle is central to host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. This interaction is governed by non-covalent forces and is the basis for applications in catalysis, sensing, and separations.

While the broader class of nitrophenyl ethers, such as 2-nitrophenyl octyl ether (NPOE), has been utilized as a plasticizer in polymer inclusion membranes (PIMs) for ion transport, the specific role of this compound in such systems is not well-documented in current scientific literature. Similarly, its application in molecular recognition within nanoreactors—nanoscale structures that confine chemical reactions—remains an unexplored area. The unique combination of a ketone functional group and an ortho-substituted nitrophenoxy moiety in this compound suggests that it could potentially participate in host-guest interactions, but dedicated research is required to establish and characterize this behavior.

Future Research Trajectories and Interdisciplinary Outlooks

The distinct chemical structure of this compound opens several promising avenues for future research, particularly at the intersection of organic chemistry, chemical biology, and sustainable manufacturing.

A significant area for future study lies in the photochemical properties of this compound. The ortho-nitrobenzyl group is a well-known photolabile protecting group, meaning it can be cleaved from a molecule upon exposure to UV light. This property is harnessed to "cage" and release bioactive molecules with high spatial and temporal control.

Research into related ortho-nitrophenolic compounds has shown they can undergo photolysis upon irradiation. For instance, studies on other o-nitrobenzyl ether derivatives demonstrate that irradiation with UV light can initiate a decomposition reaction, releasing the protected molecule. The presence of the ortho-nitrophenoxy moiety in this compound suggests it could function as a photocleavable unit. Future investigations could explore its efficiency as a photolabile group for releasing acetone (B3395972) or other functionalities under specific light conditions, which could have applications in controlled release systems and materials science.

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. This field enables the study and manipulation of biomolecules in their natural environment. The structure of this compound contains a ketone functional group, which is a key reactive handle for certain bio-orthogonal ligations.

Ketones can react with aminooxy or hydrazine-derivatized molecules to form stable oxime or hydrazone linkages. This type of condensation reaction has been widely used to label biomolecules on cell surfaces. The ketone moiety on this compound could, therefore, serve as a bio-orthogonal reporter. A potential research trajectory involves designing probes or linking biomolecules to this compound via its ketone group, allowing for subsequent detection or manipulation within a biological context. Furthermore, combining this with the potential photolabile nature of the ortho-nitrophenoxy group could lead to the development of "photocaged" bio-orthogonal reagents, where the reactive ketone is only revealed upon light activation, offering an additional layer of control for complex biological studies.

Developing environmentally friendly and scalable methods for chemical synthesis is a critical goal of modern chemistry. The conventional synthesis of this compound would likely involve a Williamson ether synthesis between 2-nitrophenol (B165410) and chloroacetone (B47974). Future research could focus on optimizing this process according to the principles of green chemistry.

A key area of innovation is the sustainable sourcing of the starting materials.

2-Nitrophenol : Traditional synthesis involves the nitration of phenol (B47542), which can generate unwanted isomers and acidic waste. Greener approaches could involve more selective nitration catalysts or bio-based routes to phenol itself.

Chloroacetone/Acetone : Chloroacetone is typically produced by the chlorination of acetone. Significant advances are being made in the sustainable production of acetone. Emerging biotechnological and electrochemical methods aim to produce acetone from captured industrial carbon dioxide (CO2), creating a carbon-negative or carbon-neutral feedstock. Integrating these sustainable feedstocks into the manufacturing pathway for this compound could substantially reduce its environmental footprint.

Further research could also explore the use of greener solvents, catalyst recycling, and improving the energy efficiency of the synthesis to create a truly scalable and sustainable manufacturing process.

Table 1: Summary of Future Research Trajectories for this compound

Research Area Focus Potential Applications Interdisciplinary Field
Unconventional Reactivity Photolability of the ortho-nitrophenoxy group Controlled release systems, photo-responsive materials, "caged" compounds Photochemistry, Materials Science
Bio-orthogonal Chemistry Ketone-based oxime/hydrazone ligation Labeling of biomolecules, cellular imaging, chemical biology probes Chemical Biology, Biochemistry
Sustainable Manufacturing Use of green feedstocks (e.g., CO2-derived acetone), process optimization Reduced environmental impact, cost-effective large-scale production Green Chemistry, Industrial Biotechnology

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Nitrophenoxy)acetone, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution between 2-nitrophenol and chloroacetone under alkaline conditions. Microwave-assisted synthesis (e.g., 80–120°C, 15–30 minutes) can accelerate the reaction and improve yields compared to conventional heating . Key factors include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Base selection : K₂CO₃ or NaH ensures deprotonation of phenol.
  • Stoichiometry : Excess chloroacetone (1.2–1.5 eq.) minimizes side products.
    Purity is confirmed via GC-MS or HPLC, with yields typically 60–85% .

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl signals (δ 200–210 ppm for ketone).
  • FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and nitro group orientation. Note: Crystallization in ethanol/hexane mixtures often yields suitable single crystals .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors/dust (per GHS precautionary statements P261/P262) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Toxicity data are limited, so assume acute irritancy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to analyze frontier orbitals (HOMO/LUMO), electrostatic potential maps, and nitro group electron-withdrawing effects.
  • Reactivity insights : Nitro group reduces electron density on the phenoxy ring, directing electrophilic attacks to meta positions .
  • Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine force fields .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer :
  • Impurity profiling : Use GC-MS with cryogenic focusing (e.g., cooled injection system) to isolate residual solvents (e.g., acetone, DMF) or unreacted precursors.
  • Column selection : DB-5MS or equivalent for separating nitroaromatic byproducts .
  • Quantification : Internal standards (e.g., deuterated analogs) improve accuracy in HPLC-MS analyses .

Q. How do conflicting LogP values for structurally similar nitrophenoxy compounds inform solvent selection for this compound?

  • Methodological Answer :
  • Data reconciliation : Experimental LogP (e.g., 1.38–1.53 for analogs) may conflict with computational predictions (e.g., XLogP3). Validate via shake-flask method using octanol/water partitioning .
  • Solvent optimization : Higher LogP favors dissolution in dichloromethane or ethyl acetate for extraction; lower LogP suggests acetone/water mixtures for recrystallization .

Q. What role does this compound play as a precursor in heterocyclic synthesis?

  • Methodological Answer :
  • Cyclization reactions : React with hydrazines to form pyrazoline derivatives or with thiourea for thiazole synthesis.
  • Catalysis : Use Pd/C or CuI for coupling reactions (e.g., Ullmann-type) to attach aryl groups .
  • Case study : In microwave-assisted protocols, yields of benzoxazines exceed 70% under 100°C/20-minute conditions .

Q. How can crystallographic disorder in this compound crystals be resolved during structure determination?

  • Methodological Answer :
  • Data collection : Use high-resolution synchrotron data (≤0.8 Å) to detect twinning or rotational disorder in the nitro group.
  • Refinement : Apply SHELXL’s TWIN/DFIX commands to model disorder. Validate with R₁ values <5% .
  • Thermal analysis : Pair with DSC to correlate crystal packing anomalies with melting point deviations .

Q. What stability studies are recommended for long-term storage of this compound?

  • Methodological Answer :
  • Storage conditions : Keep in amber glass at –20°C under argon to prevent photodegradation and oxidation .
  • Stability testing : Monitor via periodic HPLC to detect nitro group reduction (e.g., amine formation) or ketone oxidation.
  • Accelerated aging : Use TGA/DSC to assess decomposition kinetics (onset ~200°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.